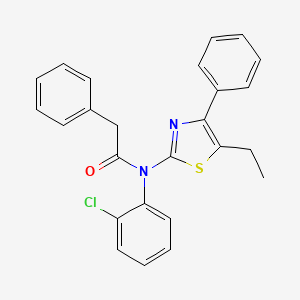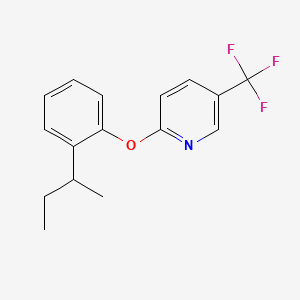![molecular formula C27H24N2O3 B4074769 {2-[bis(2-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid](/img/structure/B4074769.png)
{2-[bis(2-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid
Vue d'ensemble
Description
{2-[bis(2-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid, also known as BIMPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein-protein interactions, making it a valuable tool for studying various biological processes.
Mécanisme D'action
{2-[bis(2-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid works by binding to specific protein domains known as PDZ domains, which are involved in protein-protein interactions. By inhibiting these interactions, this compound disrupts various biological processes, including signal transduction, cell adhesion, and protein trafficking.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and reduces tumor growth and metastasis. In neurons, this compound enhances synaptic plasticity and memory formation. In T cells, this compound inhibits T cell activation and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using {2-[bis(2-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid in lab experiments is its high potency and specificity for PDZ domains. This allows researchers to selectively target specific protein-protein interactions and study their effects on various biological processes. However, one limitation of using this compound is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on {2-[bis(2-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid. One direction is to develop more potent and selective PDZ domain inhibitors based on the structure of this compound. Another direction is to study the effects of this compound on other biological processes, such as inflammation and cell migration. Additionally, this compound could be used in combination with other drugs to enhance their therapeutic efficacy in cancer and other diseases.
Applications De Recherche Scientifique
{2-[bis(2-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid has been used in various scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells. In neuroscience, this compound has been used to study the role of protein-protein interactions in synaptic plasticity and memory formation. In immunology, this compound has been used to study the interaction between T cells and antigen-presenting cells.
Propriétés
IUPAC Name |
2-[2-[bis(2-methyl-1H-indol-3-yl)methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c1-16-25(18-9-3-6-12-21(18)28-16)27(20-11-5-8-14-23(20)32-15-24(30)31)26-17(2)29-22-13-7-4-10-19(22)26/h3-14,27-29H,15H2,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKYVIUMPHHXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3OCC(=O)O)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-chlorophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide](/img/structure/B4074695.png)
![3,3'-[(2,3,4-trimethoxyphenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B4074698.png)

![5-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-chlorobenzamide](/img/structure/B4074706.png)
![1-[2-(4-fluorophenoxy)ethyl]azepane oxalate](/img/structure/B4074712.png)

![methyl 4,5-dimethoxy-2-{[2-(4-nitrophenyl)propanoyl]amino}benzoate](/img/structure/B4074734.png)
![N-(2-fluorophenyl)-5-nitro-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B4074750.png)
![N-allyl-N-[3-(4-chloro-2,3-dimethylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4074762.png)
![methyl 4,5-dimethoxy-2-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B4074772.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N-methylcyclohexanamine oxalate](/img/structure/B4074775.png)
![2-[(1-azepanylacetyl)amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4074780.png)
